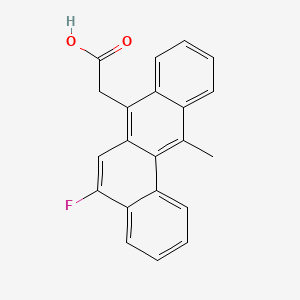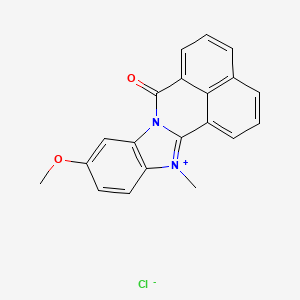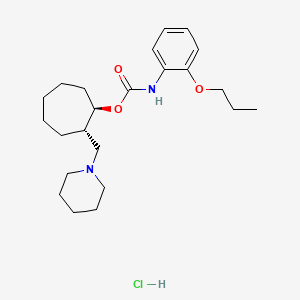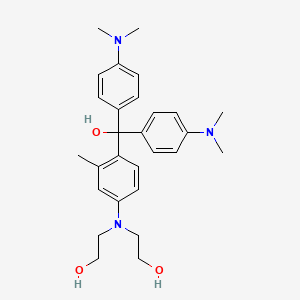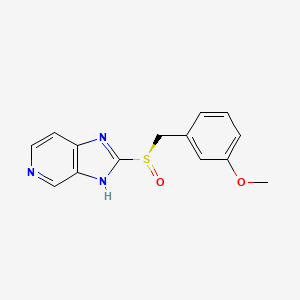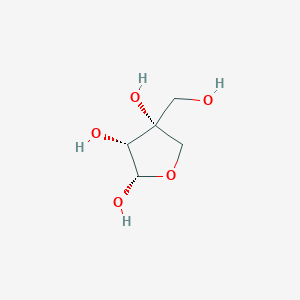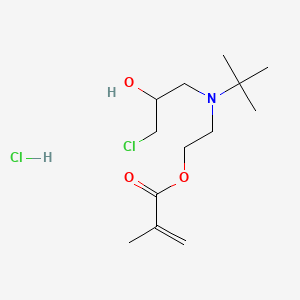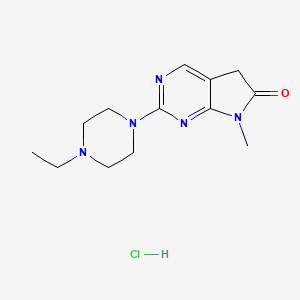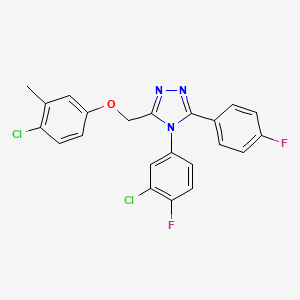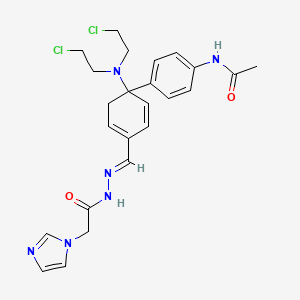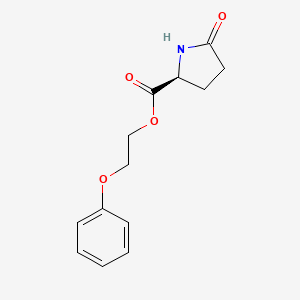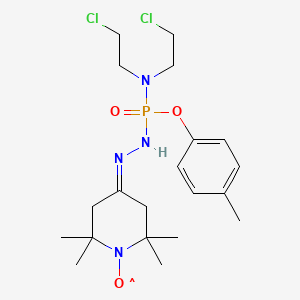
1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)(4-methylphenoxy)phosphinyl)hydrazono)-2,2,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)(4-methylphenoxy)phosphinyl)hydrazono)-2,2,6,6-tetramethyl- is a complex organic compound that features a piperidine ring, multiple chloroethyl groups, and a phosphinyl hydrazono moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the piperidine ring, introduction of chloroethyl groups, and the attachment of the phosphinyl hydrazono group. Each step requires specific reagents and conditions, such as:
Formation of Piperidine Ring: This might involve cyclization reactions using amines and aldehydes.
Introduction of Chloroethyl Groups: This could be achieved through nucleophilic substitution reactions using chloroethyl chlorides.
Attachment of Phosphinyl Hydrazono Group: This step might involve the reaction of hydrazine derivatives with phosphinyl chlorides.
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the hydrazono group.
Reduction: Reduction reactions could target the chloroethyl groups or the phosphinyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, it might be studied for its interactions with cellular components, such as proteins or nucleic acids, potentially leading to the development of new drugs.
Medicine
In medicine, the compound could be investigated for its potential as a chemotherapeutic agent, particularly due to the presence of chloroethyl groups, which are known for their alkylating properties.
Industry
Industrially, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if used as a chemotherapeutic agent, it might alkylate DNA, leading to the disruption of DNA replication and cell death. The molecular targets could include DNA, RNA, or specific proteins involved in cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)phenyl)phosphinyl)hydrazono)-2,2,6,6-tetramethyl-
- **1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)(4-methoxyphenoxy)phosphinyl)hydrazono)-2,2,6,6-tetramethyl-
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
145278-90-6 |
|---|---|
Molekularformel |
C20H32Cl2N4O3P |
Molekulargewicht |
478.4 g/mol |
InChI |
InChI=1S/C20H32Cl2N4O3P/c1-16-6-8-18(9-7-16)29-30(28,25(12-10-21)13-11-22)24-23-17-14-19(2,3)26(27)20(4,5)15-17/h6-9H,10-15H2,1-5H3,(H,24,28) |
InChI-Schlüssel |
KXPDZLLGOCNHJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OP(=O)(NN=C2CC(N(C(C2)(C)C)[O])(C)C)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


